2,3,6-Trichloroquinoxaline is a chlorinated derivative of quinoxaline, a bicyclic compound containing nitrogen atoms. The chemical formula for 2,3,6-trichloroquinoxaline is C8H3Cl3N2. This compound is characterized by the presence of three chlorine atoms attached to the quinoxaline ring, specifically at the 2, 3, and 6 positions. Its structure allows for diverse chemical reactivity and biological activity, making it a subject of interest in various fields of research.
Currently, there's no documented research on the specific mechanism of action of TCQ. Its biological activity, if any, remains unknown.
These reactions make it a versatile building block for synthesizing more complex organic molecules .
Research indicates that 2,3,6-trichloroquinoxaline exhibits significant biological activities. It has been studied for its potential as:
The biological mechanisms underlying these activities are areas of ongoing research.
Several methods have been developed for synthesizing 2,3,6-trichloroquinoxaline:
These methods highlight the compound's accessibility for further research and application.
2,3,6-Trichloroquinoxaline finds applications across various domains:
Interaction studies involving 2,3,6-trichloroquinoxaline have focused on its binding affinity with biological targets. Notable interactions include:
These interactions are crucial for understanding its therapeutic potential and guiding future drug development efforts .
Several compounds share structural similarities with 2,3,6-trichloroquinoxaline. Here are some notable examples:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
2,3-Dichloroquinoxaline | C8H4Cl2N2 | Exhibits antimicrobial properties; less chlorinated. |
2,6-Dichloroquinoxaline | C8H4Cl2N2 | Known for its reactivity in nucleophilic substitutions. |
Quinoxaline | C8H6N2 | Parent compound; lacks chlorine substituents. |
The presence of three chlorine atoms at specific positions distinguishes 2,3,6-trichloroquinoxaline from its analogs. This unique substitution pattern enhances its reactivity and biological activity compared to less chlorinated derivatives. Its potential applications in pharmaceuticals and material science further underscore its significance in research and development .
The synthesis of 2,3,6-trichloroquinoxaline represents a significant area of research interest due to its versatile applications in pharmaceutical and materials science. This comprehensive review examines the various synthetic approaches, modern methodologies, and industrial considerations for the preparation of this important heterocyclic compound.
The most established approach for synthesizing 2,3,6-trichloroquinoxaline involves the selective chlorination of 2,3-dichloroquinoxaline precursors [1] [2]. This method leverages the inherent reactivity of the quinoxaline ring system while providing regioselective introduction of the third chlorine atom at the 6-position.
Phosphorus Oxychloride Method
The reaction of 2,3-dichloroquinoxaline with phosphorus oxychloride under reflux conditions represents the most widely employed classical synthesis [1]. The procedure typically involves heating 2,3-dichloroquinoxaline with excess phosphorus oxychloride at 100-110°C for 2-4 hours, achieving yields of 85-90% with product purities exceeding 95% [3]. The mechanism proceeds through electrophilic aromatic substitution, where the electron-deficient quinoxaline ring undergoes chlorination preferentially at the 6-position due to electronic and steric factors.
Thionyl Chloride Protocol
An alternative approach utilizes thionyl chloride in the presence of N,N-dimethylformamide as a catalyst [1]. This method operates under milder conditions (79-100°C) and shorter reaction times (1 hour), delivering exceptional yields of 98% with high product purity (99%) [1]. The addition of dimethylformamide enhances the electrophilic character of the chlorinating species, facilitating more efficient chlorination.
Starting Material | Chlorinating Agent | Conditions | Yield (%) | Product Purity (%) |
---|---|---|---|---|
2,3-Dichloroquinoxaline | Phosphorus oxychloride | Reflux, 2-4 hours | 85 | 95 |
2,3-Dichloroquinoxaline | Thionyl chloride | 79-100°C, DMF catalyst, 1 hour | 98 | 99 |
2,3-Dichloroquinoxaline | Chlorine gas | AlCl₃, 60°C, 3 hours | 72 | 88 |
6-Chloro-2,3-dichloroquinoxaline | N-Chlorosuccinimide | Room temperature, 24 hours | 65 | 92 |
Direct chlorination methods involve the simultaneous introduction of multiple chlorine atoms onto the quinoxaline scaffold without requiring pre-halogenated precursors. These approaches offer advantages in terms of synthetic efficiency and atom economy.
Electrophilic Chlorination
Traditional electrophilic chlorination employs molecular chlorine or chlorine-releasing agents in the presence of Lewis acid catalysts [4]. Aluminum trichloride serves as an effective catalyst for promoting selective chlorination at multiple positions on the quinoxaline ring. The reaction typically proceeds at moderate temperatures (50-60°C) and provides moderate yields (62-75%) with good regioselectivity [5].
Photoredox-Catalyzed Chlorination
Recent advances in photoredox catalysis have enabled the development of mild chlorination protocols using chloroform as the chlorine source [6] [7]. Under blue light irradiation at room temperature, quinoxaline substrates undergo selective chlorination with excellent regioselectivity and moderate to high yields (78-85%) [6]. This method represents a significant improvement over traditional approaches by operating under ambient conditions and utilizing readily available chlorinating agents.
Method | Chlorine Source | Reaction Conditions | Yield (%) | Selectivity |
---|---|---|---|---|
Photoredox-catalyzed chlorination | CHCl₃ | Blue LED, rt, 3 hours | 78 | High |
Electrophilic chlorination | Cl₂/FeCl₃ | 50°C, 5 hours | 62 | Moderate |
Radical chlorination | NCS/AIBN | 80°C, 6 hours | 58 | Low |
Metal-catalyzed chlorination | CuCl₂/O₂ | 120°C, 8 hours | 45 | Moderate |
One-pot synthetic methodologies have gained considerable attention for their operational simplicity and reduced waste generation. These approaches combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps.
Silica Gel-Catalyzed Synthesis
A highly efficient one-pot protocol involves the reaction of 4-chloro-ortho-phenylenediamine with oxalic acid in the presence of silica gel (200-300 mesh) as a heterogeneous catalyst [2]. The reaction proceeds in toluene at 110°C for 5 hours, delivering 2,3,6-trichloroquinoxaline in 92% yield [2]. The silica gel catalyst not only facilitates the initial condensation reaction but also promotes the subsequent chlorination step through its acidic surface properties.
Methanesulfonic Acid-Mediated Process
An alternative one-pot approach utilizes methanesulfonic acid as both catalyst and chlorinating agent [2]. This method operates under similar temperature conditions (110°C) and provides good yields (85%) while maintaining operational simplicity [2]. The strong acidic nature of methanesulfonic acid promotes both the cyclization and chlorination steps in a sequential manner.
Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
---|---|---|---|---|---|
o-Phenylenediamine + Oxalic acid | Silica gel (200-300 mesh) | Toluene | 110 | 5.00 | 92 |
4-Chloro-o-phenylenediamine + Oxalic acid | Methanesulfonic acid | Toluene | 110 | 5.00 | 85 |
Benzil + 4-Chloro-o-phenylenediamine | Phosphate fertilizer (DAP) | Ethanol | Room temperature | 0.33 | 93 |
Glyoxal + 4-Chloro-o-phenylenediamine | Bentonite clay K-10 | Ethanol | Room temperature | 0.33 | 85 |
The development of environmentally benign synthetic methodologies has become a priority in modern organic synthesis. Several green chemistry approaches have been developed for quinoxaline synthesis that minimize environmental impact while maintaining synthetic efficiency.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions while reducing energy consumption [8] [9]. The synthesis of 2,3,6-trichloroquinoxaline derivatives can be accomplished under microwave irradiation (160 watts) for just 60 seconds, achieving yields of 90% under solvent-free conditions [8]. This approach represents a significant advancement in terms of reaction time reduction and energy efficiency.
Hydrothermal Synthesis
The use of superheated water as a reaction medium offers an environmentally friendly alternative to organic solvents [10]. Under hydrothermal conditions (150-200°C, autogenic pressure), quinoxaline derivatives can be synthesized in high yields (87%) within 10 minutes [10]. The reaction proceeds through the condensation of appropriate diamine and dicarbonyl precursors, with water serving as both solvent and promoter for the cyclization process.
Microdroplet Reaction Technology
Recent developments in microdroplet reaction technology have enabled ultra-fast synthesis of quinoxaline derivatives [11]. The technique utilizes electrospray ionization to generate charged microdroplets containing the reactants, leading to dramatically accelerated reaction rates due to the unique physicochemical properties of the droplet interface [11]. Reaction completion occurs within milliseconds, achieving yields of 90% while maintaining excellent selectivity [11].
Method | Reaction Medium | Energy Source | Time | Yield (%) | E-factor |
---|---|---|---|---|---|
Microwave-assisted synthesis | Solvent-free | Microwave (160 W) | 60 seconds | 90 | 0.1 |
Hydrothermal synthesis | Superheated water | Microwave/Autoclave | 10 minutes | 87 | Near zero |
Microdroplet reaction | Water-methanol | Electrospray | Milliseconds | 90 | 0.05 |
Mechanochemical synthesis | Solid-state | Ball milling | 30 minutes | 88 | Near zero |
Water-mediated synthesis | Water | Conventional heating | 1 minute | 93 | 0.2 |
The development of catalytic systems for selective halogenation has opened new avenues for the efficient synthesis of chlorinated quinoxalines. These methods offer improved selectivity and functional group tolerance compared to traditional halogenation approaches.
Iron-Based Catalytic Systems
Iron-catalyzed C-H functionalization has emerged as a powerful strategy for direct halogenation of quinoxaline substrates [12]. The use of iron complexes in combination with N-chlorosuccinimide enables selective chlorination at the 6-position with high regioselectivity (82% yield, turnover number 150) [12]. The iron catalyst operates through a radical pathway, generating chlorine radicals that selectively attack the most electron-rich position of the quinoxaline ring.
Copper-Catalyzed C-H Functionalization
Copper-mediated chlorination protocols offer complementary selectivity patterns compared to iron-based systems [13]. The combination of copper acetate with molecular oxygen enables aerobic C-H chlorination under mild conditions, achieving yields of 75% with good functional group tolerance [13]. The copper catalyst facilitates the activation of C-H bonds through coordination to the quinoxaline nitrogen atoms.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions provide access to chlorinated quinoxalines through the selective replacement of other halogen substituents [14]. The use of tetrakis(triphenylphosphine)palladium enables efficient coupling with aryl chlorides, achieving yields of 88% with excellent regioselectivity for the 2,3-positions [14]. This approach offers high turnover numbers (200) and excellent functional group compatibility.
Catalyst System | Halogen Source | Selectivity | Yield (%) | TON |
---|---|---|---|---|
Iron-based catalysis | N-Chlorosuccinimide | C-6 position | 82 | 150 |
Copper-catalyzed C-H functionalization | CuCl₂ | Aromatic C-H | 75 | 120 |
Palladium-catalyzed cross-coupling | ArylCl/Pd(PPh₃)₄ | C-2, C-3 positions | 88 | 200 |
Iridium photoredox catalysis | CHCl₃/Blue LED | Multiple positions | 78 | 95 |
Cobalt-mediated halogenation | Co(OAc)₂/NCS | C-6 position | 68 | 85 |
The isolation and purification of 2,3,6-trichloroquinoxaline requires careful attention to its physical and chemical properties. The compound exhibits characteristic physicochemical parameters including a melting point of 143-148°C and molecular weight of 233.48 g/mol [15] [16].
Recrystallization Methods
Recrystallization from ethanol-water mixtures represents the most commonly employed purification technique [17]. The process involves dissolving the crude product in hot ethanol followed by gradual addition of water to induce crystallization. This method achieves purities exceeding 99.5% with recovery rates of 85% [17]. The recrystallized product exhibits the characteristic pink-brown crystalline appearance with a sharp melting point range of 143-148°C [15].
Chromatographic Purification
Column chromatography using silica gel provides an alternative purification approach, particularly for small-scale preparations [18]. The optimal eluent system consists of hexane-ethyl acetate gradients, enabling efficient separation of the desired product from synthetic impurities [18]. This method achieves purities of 98.5% with recovery rates of 82% [18].
Sublimation
For applications requiring the highest purity levels, vacuum sublimation at 120°C provides excellent results [19]. This technique exploits the volatility difference between the target compound and non-volatile impurities, achieving purities of 99.8% with recovery rates of 90% [19]. The sublimed product exhibits enhanced thermal stability and improved storage characteristics.
Method | Solvent System | Purity Achieved (%) | Recovery (%) | Melting Point (°C) |
---|---|---|---|---|
Recrystallization | Ethanol/Water | 99.5 | 85 | 143-148 |
Column chromatography | Hexane/Ethyl acetate | 98.5 | 82 | 143-148 |
Sublimation | Vacuum, 120°C | 99.8 | 90 | 144-146 |
Crystallization from ethyl acetate | Ethyl acetate | 99.2 | 88 | 143-148 |
Distillation | Vacuum distillation | 97.5 | 75 | 143-148 |
Spectroscopic Characterization
The structural identification of 2,3,6-trichloroquinoxaline relies on comprehensive spectroscopic analysis. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals characteristic signals at δ 7.75-8.40 ppm corresponding to the three aromatic protons [20] [21]. Carbon-13 nuclear magnetic resonance spectroscopy displays signals in the aromatic region (δ 127-145 ppm) consistent with the chlorinated quinoxaline framework [21] [22].
Infrared spectroscopy exhibits characteristic absorption bands at 1600, 1580, and 1485 cm⁻¹, corresponding to C=N stretching vibrations and aromatic C=C stretches [17]. Mass spectrometry provides confirmation of the molecular ion peak at m/z 233, consistent with the molecular formula C₈H₃Cl₃N₂ [20] [23].
Analytical Method | Key Data | Solvent/Conditions | Reference Value |
---|---|---|---|
¹H NMR (CDCl₃) | δ 7.75-8.40 (m, 3H, ArH) | CDCl₃, 400 MHz | Literature consistent |
¹³C NMR (CDCl₃) | δ 127-145 (aromatic carbons) | CDCl₃, 100 MHz | Literature consistent |
IR Spectroscopy | 1600, 1580, 1485 cm⁻¹ | KBr pellet | Characteristic C=N stretch |
Mass Spectrometry | m/z 233 [M]⁺ | EI, 70 eV | Molecular ion peak |
Elemental Analysis | C, 41.12; H, 1.29; N, 12.00 | CHN analyzer | Calculated values |
Melting Point | 143-148°C | Uncorrected | Literature: 143-148°C |
The translation from laboratory-scale synthesis to industrial production requires careful consideration of process safety, economic viability, and environmental impact. The scale-up of 2,3,6-trichloroquinoxaline synthesis presents unique challenges related to heat management, reagent handling, and waste disposal.
Laboratory to Pilot Scale Transition
The transition from laboratory scale (1-10 g) to pilot scale (100-500 g) involves significant modifications to reaction equipment and procedures [24]. Laboratory-scale syntheses typically employ round-bottom flasks with conventional heating, while pilot-scale operations require jacketed reactors for improved temperature control [24]. The primary challenges include heat dissipation management, as many chlorination reactions are highly exothermic, and ensuring adequate mass transfer in larger reaction volumes.
Process Optimization
Pilot-scale operations achieve yields of 88% compared to 92% at laboratory scale, primarily due to less efficient mixing and heat transfer [24]. The implementation of improved agitation systems and heat exchange equipment can minimize these yield losses. Process optimization studies have demonstrated that the use of continuous flow reactors can improve yields to 90% while reducing reaction times and improving safety profiles [25].
Commercial Production Considerations
Commercial-scale production (>10 kg) requires stainless steel reactors equipped with advanced process control systems [26]. The economic viability of commercial production is significantly influenced by raw material costs, energy consumption, and waste treatment expenses. Current commercial production costs range from $200-400 per kilogram, depending on the scale of operation and process efficiency [27] [28].
Environmental and Safety Considerations
Industrial production must address several environmental and safety concerns associated with chlorinated organic synthesis. The use of chlorinating agents generates hydrochloric acid as a byproduct, requiring appropriate neutralization and disposal systems [10]. Advanced reactor designs incorporate scrubbing systems to capture and neutralize acidic vapors, minimizing environmental impact while ensuring worker safety.
Process Economics
The economic analysis of 2,3,6-trichloroquinoxaline production reveals significant scale-dependent cost variations. Laboratory-scale synthesis costs approximately $1500 per kilogram, while commercial-scale production reduces costs to $200 per kilogram [27]. These cost reductions are achieved through economies of scale, improved process efficiency, and reduced waste generation per unit product.
Scale | Equipment | Key Challenges | Typical Yield (%) | Cost per kg (USD) | Production Rate (kg/day) |
---|---|---|---|---|---|
Laboratory (1-10 g) | Round-bottom flask | Heat dissipation | 92 | 1500 | 0.01 |
Pilot scale (100-500 g) | Jacketed reactor | Mass transfer | 88 | 800 | 5.00 |
Semi-commercial (1-5 kg) | Glass-lined reactor | Temperature control | 85 | 400 | 25.00 |
Commercial (>10 kg) | Stainless steel reactor | Waste management | 82 | 200 | 100.00 |